Sandosaponin B
Description
Contextualizing Triterpenoid (B12794562) Saponins (B1172615) in Natural Product Research
Triterpenoid saponins represent a vast and diverse group of naturally occurring glycosides, primarily found in the plant kingdom. nih.govnih.gov These compounds are characterized by a hydrophobic triterpene (a 30-carbon aglycone) linked to one or more hydrophilic sugar moieties. nih.gov This amphipathic nature confers upon them a range of physicochemical properties, including the ability to form stable foams in aqueous solutions, a characteristic from which their "sapo" (soap-like) name is derived. nih.govnih.gov
In the realm of natural product research, triterpenoid saponins are of significant interest due to their wide array of biological activities. nih.govresearchgate.net These activities are structurally dependent and can include anti-inflammatory, antimicrobial, antiviral, and immunomodulatory effects. nih.govresearchgate.net The structural diversity of the triterpene skeleton and the attached carbohydrate chains leads to a vast number of unique saponin (B1150181) structures, each with potentially distinct biological functions. This structural and functional diversity makes triterpenoid saponins a rich source for the discovery of new therapeutic agents and has led to their investigation for a variety of applications. nih.govresearchgate.net
Discovery and Initial Characterization of Sandosaponin B
This compound was first isolated from the kidney bean, the seed of Phaseolus vulgaris L. nih.gov Its discovery was the result of a search for histamine (B1213489) release inhibitors from medicinal foodstuffs. nih.govglycoscience.ru Alongside this compound, another new olean-12-ene-type triterpene oligoglycoside named Sandosaponin A was also isolated, in addition to three other known saponins. nih.govglycoscience.ru
The initial characterization of this compound involved a combination of chemical and physicochemical methods to elucidate its structure. nih.govglycoscience.ru This included techniques such as 1D and 2D NMR spectroscopy and mass spectrometry. glycoscience.ru These analyses revealed that this compound is an olean-12-ene-type triterpene oligoglycoside. targetmol.combiocat.comtargetmol.com The structural determination was further supported by the chemical derivation of its sapogenol from a known sapogenol, soyasapogenol B. nih.govglycoscience.ru
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C48H76O19 |
| Molecular Weight | 957.117 |
| CAS Number | 192062-55-8 |
| Class | Triterpene Saponin |
Significance of this compound in Academic Research
The significance of this compound in academic research stems primarily from its biological activities. nih.govresearchgate.net Following its isolation, this compound, along with other saponins from kidney beans, was found to inhibit histamine release from rat exudate cells induced by an antigen-antibody reaction. nih.govglycoscience.ru Notably, this compound and its counterpart, Sandosaponin A, demonstrated the most potent inhibitory activity among the tested compounds. nih.govresearchgate.net
This initial finding has spurred further interest in its potential biological effects. For instance, research has explored the role of saponins from Phaseolus vulgaris, including this compound's close analog Sandosaponin A (soyasaponin Bd), in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. tandfonline.comnih.govmdpi.com The structural and functional characterization of this compound contributes to the broader understanding of structure-activity relationships within the triterpenoid saponin class. researchgate.net Its defined chemical structure and biological activity make it a valuable tool for researchers investigating the mechanisms of histamine release and exploring the therapeutic potential of natural products. nih.govmdpi.com
Structure
2D Structure
Properties
CAS No. |
192062-55-8 |
|---|---|
Molecular Formula |
C48H76O19 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-formyl-9-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,20,22-38,40-42,49-50,52-59H,9-19H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 |
InChI Key |
WIHKYILMSPQBIM-GWMFKEHMSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sandosapogenol (3,22-dihydroxyolean-12-en-24-al)-3-O-beta-glucopyranosyl(1-2)-beta-D-galactopyranosyl(1-2)-beta-D-glucupyranosiduronic acid sandosaponin B |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Pathways of Sandosaponin B
Methodologies for Isolation and Purification
The initial step in studying Sandosaponin B is its isolation from the complex mixture of compounds found in its natural source. This process typically involves extraction with a solvent, followed by a series of purification steps.
Chromatography is a fundamental technique for the separation and purification of saponins (B1172615) like this compound from crude plant extracts. jackwestin.com This method leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. libretexts.org
A common approach involves initial extraction of the plant material, such as mechanically disrupted bean seeds, with an aqueous methanol (B129727) solution. nih.gov The resulting extract can then be subjected to various chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.govmdpi.com In a typical HPLC separation of saponins, a C18 column is used with a gradient elution system, often involving a mixture of methanol and water with a small amount of acetic acid to improve peak shape. nih.govtandfonline.com The fractions are collected and can be further purified, sometimes using multiple rounds of chromatography to achieve the desired level of purity. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be an effective method for the separation and purification of different types of saponins. mdpi.compan.olsztyn.pl This technique utilizes a liquid-liquid partitioning system, which can be advantageous for separating compounds with similar polarities.
Advanced Spectroscopic and Chemical Evidence for Structure Determination
Once isolated, the precise molecular structure of this compound is determined using a combination of spectroscopic methods and chemical analysis. scribd.com These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. numberanalytics.comyoutube.com
The structure of this compound was established through comprehensive analysis of spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-¹H COSY, TOCSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). researchgate.net These methods, combined with chemical derivatization, allowed for the complete assignment of its structure. nih.gov
This compound is classified as an oleanane-type triterpene saponin (B1150181). nih.gov Its aglycone, the non-sugar portion of the molecule, is structurally related to soyasapogenol B. nih.gov The core structure is an olean-12-ene (B1638996) skeleton, a common framework for many triterpenoids. nih.govresearchgate.net The structure of this compound was confirmed in part by the chemical derivation of its aglycone, sandosapogenol, from the known sapogenol, soyasapogenol B. nih.gov Soyasapogenol B itself is a hydroxylated derivative of β-amyrin. frontiersin.org
This compound was isolated alongside Sandosaponin A and other known soyasaponins, such as soyasaponin I and V, from kidney beans. nih.gov Comparative analysis of their structures reveals key differences. For instance, Sandosaponin A has been identified as soyasaponin Bd. nih.govtandfonline.comresearchgate.net The structural variations among these saponins often lie in the nature and linkage of the sugar chains attached to the aglycone, as well as modifications to the aglycone itself. tandfonline.com For example, different soyasaponins can have soyasapogenol B or soyasapogenol E as their aglycone, which differ in their hydroxylation patterns. tandfonline.com
| Compound | Aglycone | Key Structural Features |
| This compound | Sandosapogenol | An olean-12-ene-type triterpene oligoglycoside. |
| Sandosaponin A | Soyasapogenol E | Also known as soyasaponin Bd. nih.govtandfonline.comresearchgate.net |
| Soyasaponin I (Bb) | Soyasapogenol B | A common soyasaponin found in legumes. nih.govtandfonline.com |
| Soyasaponin V (Ba) | Soyasapogenol B | Another prevalent soyasaponin. nih.govtandfonline.com |
Structural Relationships with Soyasapogenol B and Olean-12-ene-type Triterpenes
Investigating the Biosynthesis of this compound
The biosynthesis of triterpenoid (B12794562) saponins like this compound is a complex process involving a series of enzymatic reactions that build the intricate molecular architecture from simple precursors. frontiersin.org
The biosynthesis of triterpenoid saponins begins with the cyclization of 2,3-oxidosqualene (B107256), a precursor derived from the isoprenoid pathway. mdpi.comnih.gov This cyclization is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), such as β-amyrin synthase (β-AS), which produces the initial triterpene skeleton. nih.govresearchgate.net
Following the formation of the basic skeleton, a series of modifications occur, primarily through the action of two key enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org P450s are responsible for the oxidation of the triterpene backbone, introducing hydroxyl groups at specific positions, which is a critical step in creating the diversity of sapogenins. mdpi.com Subsequently, UGTs catalyze the attachment of sugar moieties to the aglycone, forming the glycosidic bonds that characterize saponins. frontiersin.orgmdpi.com This glycosylation step not only completes the saponin structure but also influences its biological properties. frontiersin.org The entire process is regulated at the transcriptional level, with various factors potentially inducing the expression of the genes encoding these biosynthetic enzymes. frontiersin.orgresearchgate.net
Genetic and Molecular Mechanisms Governing this compound Production in Source Organisms
This compound is an olean-12-ene-type triterpene oligoglycoside that has been isolated from the seeds of the kidney bean, Phaseolus vulgaris L. nih.gov The biosynthesis of triterpenoid saponins like this compound is a multi-step process orchestrated by a series of specific enzymes encoded by a suite of genes. The production is regulated at the transcriptional level by various signaling molecules and transcription factors. While the specific genetic and molecular pathway for this compound is not fully elucidated, the mechanisms can be inferred from the well-studied biosynthesis of structurally similar soyasaponins, which also occur in legumes. nih.govresearchgate.net
The biosynthesis of the triterpenoid backbone begins with the cyclization of 2,3-oxidosqualene. nih.govnih.gov This precursor itself is synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. nih.govresearchgate.net The key branching point for the synthesis of the this compound aglycone, which is derived from soyasapogenol B, is the cyclization of 2,3-oxidosqualene catalyzed by β-amyrin synthase (β-AS). nih.govnih.gov Down-regulation of the β-AS gene has been shown to reduce the production of oleanane-type saponins in research on other plants. nih.gov
Following the creation of the β-amyrin backbone, a series of post-cyclization modifications occur, which are primarily catalyzed by two major families of enzymes: Cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).
Cytochrome P450s (CYPs): These enzymes are responsible for the oxidation (e.g., hydroxylation) of the triterpenoid scaffold at various carbon positions. This creates the specific aglycone structure. For instance, the conversion of soyasapogenol B to the aglycone of Sandosaponin A (soyasapogenol E) involves such modifications, and similar CYP-mediated steps are expected for this compound. nih.govnih.gov Studies on soyasaponin biosynthesis in soybean have identified specific CYP genes, such as CYP72A69, that play a role in hydroxylating the sapogenin core. researchgate.net
UDP-glycosyltransferases (UGTs): After the aglycone is formed, UGTs catalyze the sequential attachment of sugar moieties to the scaffold, a critical step that defines the final saponin structure and its biological properties. researchgate.net The complex sugar chain of this compound, consisting of rhamnose, galactose, and glucuronic acid, is assembled by the coordinated action of several specific UGTs. glycoscience.ru Research on related saponins has shown that specific UGTs, like UGT73F4 in soybean, are responsible for adding sugar molecules at precise positions on the aglycone or an existing sugar chain. researchgate.net
Table 1: Key Enzyme Families and Genes in Triterpenoid Saponin Biosynthesis
| Enzyme/Gene Family | Function in Biosynthesis | Example Gene (from related pathways) |
|---|---|---|
| β-amyrin synthase (β-AS) | Cyclization of 2,3-oxidosqualene to form the β-amyrin backbone. nih.gov | β-AS |
| Cytochrome P450 (CYP) | Oxidation and hydroxylation of the triterpenoid aglycone. researchgate.net | CYP72A69 |
| UDP-glycosyltransferase (UGT) | Attachment of sugar moieties to the aglycone. researchgate.net | UGT73F4 |
Precursor Incorporation Studies in Biosynthetic Investigations
Precursor incorporation studies are a fundamental experimental approach used to trace the metabolic pathways of natural products like this compound. This technique involves supplying a living system, such as the source organism (Phaseolus vulgaris), with a labeled precursor compound. glycoscience.ru The label, which is typically a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H), allows researchers to track the atoms of the precursor as they are incorporated into the final, more complex molecule.
The biosynthesis of all triterpenoids begins with simple primary metabolites. The initial precursors for the MVA and MEP pathways are Acetyl-CoA and a combination of pyruvate (B1213749) and glyceraldehyde-3-phosphate, respectively. researchgate.net These pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), the universal five-carbon building blocks for all isoprenoids. nih.gov Through a series of condensations, these units form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene, the direct precursor for cyclization into the triterpenoid skeleton. researchgate.net
In the context of this compound biosynthesis, precursor incorporation studies would involve:
Feeding a Labeled Precursor: A labeled version of an early-stage precursor, such as [¹³C]acetate, [¹³C]mevalonate, or even labeled [¹⁴C]glucose, would be administered to Phaseolus vulgaris seeds or tissues. glycoscience.ru
Incubation: The plant material is allowed to metabolize the labeled compound over a period of time.
Isolation and Analysis: this compound is then isolated from the tissue. Its structure is analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes or scintillation counting for radioisotopes.
Pathway Elucidation: By identifying the positions of the isotopic labels in the final this compound molecule, researchers can confirm the biosynthetic route and identify any atomic rearrangements that occur during the enzymatic transformations.
While specific precursor incorporation studies detailing the entire pathway for this compound are not prominently published, related studies in Phaseolus vulgaris have utilized this method. For instance, investigations into the formation of asparagine-linked oligosaccharides in kidney bean seeds involved incubating the seeds with [U-¹⁴C]glucose to trace its incorporation into complex glycans, demonstrating the utility of this method in the source organism. glycoscience.ru Such experiments are crucial for confirming the sequence of biosynthetic steps and the origins of every atom in the final natural product.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Sandosaponin A |
| Soyasaponin B |
| Soyasaponin V |
| Dehydrosoyasaponin I |
| Soyasapogenol B |
| Soyasapogenol E |
| β-amyrin |
| 2,3-oxidosqualene |
| Acetyl-CoA |
| Mevalonate |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Farnesyl pyrophosphate (FPP) |
| Squalene |
| Methyl jasmonate (MeJA) |
| Rhamnose |
| Galactose |
| Glucuronic acid |
| Glucose |
| Pyruvate |
| Glyceraldehyde-3-phosphate |
| [U-¹⁴C]glucose |
| [¹³C]acetate |
Preclinical Investigations of Sandosaponin B Bioactivities
In Vitro Pharmacological Characterization.encyclopedia.puba2bchem.comchemfaces.comnih.gov
The in vitro evaluation of Sandosaponin B has utilized a range of cellular models and enzymatic assays to characterize its bioactivities at a molecular and cellular level.
Cellular Models for Bioactivity Assessment.encyclopedia.puba2bchem.com
This compound has been identified as an inhibitor of histamine (B1213489) release. tandfonline.comtandfonline.com Histamine, a key mediator in allergic and inflammatory responses, is released from mast cells and basophils upon stimulation. ebi.ac.uknews-medical.netbrainstormhealth.co.uk The ability of this compound to modulate this release suggests its potential as an anti-allergic or anti-inflammatory agent.
Key Research Finding: Studies have demonstrated that this compound, isolated from kidney beans (Phaseolus vulgaris L.), inhibits the release of histamine from immunological cell systems. tandfonline.comtandfonline.com
This compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. tandfonline.comnih.gov Aldose reductase catalyzes the reduction of glucose to sorbitol, and its overactivation in hyperglycemic conditions can lead to cellular damage. mdpi.com
Key Research Findings:
Triterpenoid (B12794562) saponins (B1172615), including compounds structurally related to this compound, have shown the ability to inhibit aldose reductase. tandfonline.comnih.gov
Studies on extracts from Zolfino beans, which contain related soyasaponins, have demonstrated inhibitory activity against human recombinant aldose reductase (hAKR1B1). tandfonline.comnih.govresearchgate.net
| Compound/Extract | Target Enzyme | Observed Effect |
| Sandosaponin A (related compound) | Aldose Reductase (hAKR1B1) | Inhibition |
| Zolfino bean extracts (containing soyasaponins) | Aldose Reductase (hAKR1B1) | Inhibition |
The antiviral properties of this compound and related compounds have been assessed in cell culture models, such as Vero cells, which are derived from the kidney of an African green monkey and are commonly used for virological research. mdpi.comresearchgate.net
Key Research Finding: Ethanol extracts of Desmodium canadense, which contain this compound and its derivatives, have demonstrated high antiviral activity in Vero cell cultures. encyclopedia.pubnih.gov Triterpenoid saponins, as a class, have shown notable antiviral effects at concentrations that are not cytotoxic to Vero cells. nih.gov
Aldose Reductase Inhibition Studies in Relevant Cell Lines
Enzymatic Assays for Targeted Bioactivity Mechanisms.targetmol.combiocat.comresearchgate.net
Enzymatic assays provide a direct method to measure the inhibitory effect of a compound on a specific enzyme's activity. sigmaaldrich.comnih.govnih.govmegazyme.com
Aldose Reductase Inhibition:
Assay Principle: These assays typically measure the rate of NADPH consumption or the formation of the product (e.g., sorbitol from glucose) in the presence and absence of the inhibitor.
Key Research Findings:
Studies on soyasaponins from Zolfino beans utilized highly purified human recombinant aldose reductase (hAKR1B1) to determine inhibitory activity. tandfonline.comnih.govresearchgate.net
The inhibitory action was tested against the reduction of different substrates, such as l-idose and 4-hydroxynonenal (B163490) (HNE), to assess differential inhibition. nih.govresearchgate.net
| Compound/Fraction | Substrate for hAKR1B1 | Inhibition |
| HPLC fraction F13 (from Zolfino bean extract) | l-idose | Yes |
| HPLC fraction F13 (from Zolfino bean extract) | HNE | Yes (differential) |
In Vivo Preclinical Efficacy Studies.encyclopedia.puba2bchem.comchemfaces.commdpi.com
While specific in vivo efficacy studies focusing solely on this compound are not extensively detailed in the provided search results, the in vitro findings strongly suggest potential for in vivo activity. For instance, the demonstrated inhibition of aldose reductase in vitro implies that this compound could be effective in animal models of diabetic complications. tandfonline.comnih.gov Similarly, its antiviral activity in cell culture models points towards potential efficacy in animal models of viral infections. encyclopedia.pubnih.gov Further in vivo research is necessary to confirm these potential therapeutic effects.
Animal Models for Investigating Systemic Bioactivities
Preclinical research utilizes various animal models to investigate the systemic bioactivities of compounds like this compound. These models are crucial for understanding the potential physiological and pathological effects of a substance within a living organism before it can be considered for human trials. allucent.comncc.gov.sa The selection of an appropriate animal model depends on the specific bioactivity being studied and the desire to mimic human disease states as closely as possible. fda.govscielo.br
In the context of this compound and related saponins, rodent models are frequently employed. For instance, Wistar rats have been used to investigate the anti-allergic properties of saponins isolated from kidney beans, including this compound. nih.gov Specifically, these rats were utilized to study the inhibition of histamine release from peritoneal exudate cells, providing insights into the compound's potential as a histamine antagonist. nih.gov
Mouse models are also common in preclinical research for a wide range of conditions. For example, in the broader field of neurodegenerative disease research, which can involve inflammatory and oxidative stress pathways potentially modulated by saponins, various mouse models are used. These include models for Parkinson's disease induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and genetic models that express specific genes linked to the disease. nih.govnih.govmdpi.com While direct studies of this compound in these specific neurodegenerative models were not identified, these models are standard for evaluating compounds with neuroprotective potential.
Furthermore, hairless mouse models, such as the HR-1 mouse, are utilized in dermatology-related research to study the effects of compounds on skin health. For example, these models are used to investigate the impact of substances on UVB-induced skin photoaging, a process involving inflammation and collagen degradation. researchgate.net This type of model could be relevant for assessing the systemic effects of orally administered compounds on skin health.
The table below summarizes representative animal models used in preclinical research relevant to the bioactivities of saponins.
| Animal Model | Application in Preclinical Research | Investigated Bioactivities |
| Wistar Rats | Used to study allergic reactions and inflammation. nih.gov | Inhibition of histamine release. nih.gov |
| MPTP-induced Mouse Model | A model for Parkinson's disease to study neurodegeneration. nih.gov | Evaluation of neuroprotective agents. nih.gov |
| HR-1 Hairless Mouse | A model for studying skin photoaging and dermal health. researchgate.net | Effects on UVB-induced skin damage. researchgate.net |
It is important to note that while animal models provide valuable data, the translation of findings from these models to human responses is not always direct and requires careful consideration. fda.govjpiamr.eu
Pharmacodynamic Endpoints in Preclinical Models
Pharmacodynamic (PD) endpoints are measurable indicators of a drug's effect on the body and are essential for characterizing its mechanism of action. allucent.comnih.gov In preclinical models, these endpoints can range from changes in the concentration of specific biomarkers to observable physiological responses. nih.govcancer.gov The selection of relevant PD endpoints is critical for evaluating the potential therapeutic efficacy of a compound. nih.gov
For this compound and related saponins, a key pharmacodynamic endpoint investigated is the inhibition of histamine release. nih.gov In a study using rat peritoneal exudate cells, the inhibitory activity of this compound on histamine release induced by an antigen-antibody reaction was a primary measure of its bioactivity. nih.gov This provides a quantifiable measure of the compound's potential anti-allergic effects.
Another important set of pharmacodynamic endpoints relates to the modulation of inflammatory pathways. Research on compounds with similar structures, such as soyasaponins, has focused on their effects on the expression of inflammatory cytokines and enzymes. For example, studies have measured the production of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-9, which are involved in collagen degradation and skin aging. researchgate.netresearchgate.net The phosphorylation of signaling proteins like p38 and JNK, which are part of the MAPK signaling pathway, is another critical PD endpoint, as this pathway is involved in inflammation and cellular stress responses. researchgate.netresearchgate.net
The table below details some of the key pharmacodynamic endpoints used in the preclinical evaluation of saponins.
| Pharmacodynamic Endpoint | Biological Relevance | Measurement Method |
| Histamine Release | Indicator of anti-allergic activity. nih.gov | Measurement of histamine concentration in cell supernatant. nih.gov |
| Matrix Metalloproteinase (MMP) Production | Implicated in tissue degradation, such as in skin photoaging. researchgate.netresearchgate.net | Analysis of protein or gene expression levels (e.g., via Western blot or RT-PCR). researchgate.net |
| MAPK Pathway Phosphorylation (e.g., p38, JNK) | Indicates modulation of key cellular signaling pathways involved in inflammation and stress. researchgate.netresearchgate.net | Western blot analysis to detect phosphorylated proteins. researchgate.net |
| Aldose Reductase Inhibition | Relevant to diabetic complications. tandfonline.comnih.gov | Enzyme inhibition assays using purified enzyme. tandfonline.comnih.gov |
These pharmacodynamic endpoints provide crucial data for making informed decisions about the potential of a compound to move forward in the drug development process. cancer.gov
Comparative Bioactivity Analyses with Other Saponins
Comparative studies of this compound with other structurally related saponins are essential for understanding its relative potency and potential therapeutic advantages. Such analyses help to elucidate structure-activity relationships, where minor changes in the chemical structure can lead to significant differences in biological effects. mdpi.com
In a study of saponins isolated from kidney beans (Phaseolus vulgaris), this compound and Sandosaponin A demonstrated the most potent inhibitory activity on histamine release from rat exudate cells when compared to other saponins found in the same source, such as soyasaponin I and soyasaponin V. nih.gov This suggests a higher potential for this compound in modulating allergic responses compared to some other soyasaponins.
Further research has compared the effects of Sandosaponin A with other saponins like Chikusetsusaponin IVa and Soyasaponin Bb on UVB-induced skin damage in HaCaT cells. This study found that Sandosaponin A, along with the other tested saponins, could suppress the phosphorylation of p38 and JNK, key components of the MAPK signaling pathway. researchgate.netresearchgate.net This indicates a shared mechanism of action among these different saponins in mitigating cellular stress responses.
In the context of aldose reductase inhibition, a target for preventing diabetic complications, studies on saponins from the Zolfino bean have provided comparative data. While Sandosaponin A (also referred to as soyasaponin Bd) was identified in these extracts, detailed kinetic studies have highlighted the differential inhibitory actions of various soyasaponins. tandfonline.comnih.govtandfonline.com For instance, Soyasaponin Bb was shown to be a potential contributor to the differential inhibitory action on aldose reductase. nih.gov
The following table provides a comparative overview of the bioactivities of this compound and other related saponins.
| Saponin (B1150181) | Source | Bioactivity | Comparative Findings |
| This compound | Kidney Bean (Phaseolus vulgaris) | Inhibition of histamine release. nih.gov | Showed the most potent inhibitory activity along with Sandosaponin A compared to Soyasaponin I and V from the same source. nih.gov |
| Sandosaponin A | Kidney Bean (Phaseolus vulgaris), Zolfino Bean | Inhibition of histamine release, nih.gov suppression of MAPK signaling, researchgate.netresearchgate.net aldose reductase inhibition. tandfonline.comtandfonline.com | Potent histamine release inhibitor. nih.gov Suppresses p38 and JNK phosphorylation similarly to Chikusetsusaponin IVa and Soyasaponin Bb. researchgate.netresearchgate.net |
| Soyasaponin I (Bb) | Kidney Bean, Soybean | Inhibition of histamine release, nih.gov aldose reductase inhibition, nih.govchemfaces.com suppression of MAPK signaling. researchgate.netresearchgate.net | Less potent inhibitor of histamine release than Sandosaponins A and B. nih.gov Contributes to differential inhibition of aldose reductase. nih.gov |
| Soyasaponin V (Ba) | Kidney Bean, Soybean | Inhibition of histamine release. nih.gov | Less potent inhibitor of histamine release than Sandosaponins A and B. nih.gov |
| Chikusetsusaponin IVa | Dipsacus asperoides | Suppression of MAPK signaling. researchgate.netresearchgate.net | Suppresses p38 and JNK phosphorylation similarly to Sandosaponin A and Soyasaponin Bb. researchgate.netresearchgate.net |
These comparative analyses are crucial for identifying the most promising saponin candidates for further development and for understanding the nuances of their biological activities.
Elucidation of Sandosaponin B S Mechanism of Action
Molecular and Cellular Targets of Sandosaponin B
This compound, like other saponins (B1172615), exerts its biological effects through specific interactions at the molecular and cellular levels.
This compound, along with other triterpenoid (B12794562) saponins such as Sandosaponin A, Soyasaponin Bb, Soyasaponin Ba (V), Soyasaponin αg, and Soyasaponin βg, has been identified as an inhibitor of human recombinant aldose reductase (hAKR1B1) Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com. Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, responsible for the NADPH-dependent reduction of various aldehydes, including aldoses like glucose Current time information in Cattaraugus County, US.nih.gov. Its hyperactivity, particularly in conditions like diabetes, contributes to the accumulation of sorbitol in tissues such as the lenses, peripheral nerves, and glomeruli, leading to osmotic damage and secondary complications like retinopathy and neuropathy.
Studies have demonstrated that these saponins can differentially inhibit hAKR1B1, meaning their inhibitory activity varies depending on the specific substrate the enzyme is acting upon, such as l-idose or 4-hydroxynonenal (B163490) (HNE) Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com. This differential inhibition suggests a nuanced interaction with the enzyme's active site or allosteric sites, potentially offering a more targeted therapeutic approach to counteract specific metabolic imbalances. While the ability of saponins to inhibit AKR1B1 has been reported, detailed kinetic studies on these molecules and comprehensive evidence for their role as aldose reductase differential inhibitors (ARDIs) are areas requiring further investigation nih.gov.
Table 1: Select Saponins and Their Aldose Reductase Inhibitory Activity
| Compound Name | Source | Target Enzyme | Substrates Tested | Key Finding |
| This compound | Phaseolus vulgaris L. | hAKR1B1 | l-idose, 4-hydroxynonenal | Inhibitory activity, potentially differential Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com |
| Sandosaponin A | Phaseolus vulgaris L. | hAKR1B1 | l-idose, 4-hydroxynonenal | Inhibitory activity, potentially differential Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com |
| Soyasaponin Bb | Phaseolus vulgaris L. | hAKR1B1 | l-idose, 4-hydroxynonenal | Differential inhibition observed Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com |
| Soyasaponin Ba (V) | Phaseolus vulgaris L. | hAKR1B1 | l-idose, 4-hydroxynonenal | Inhibitory activity Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com |
| Soyasaponin αg | Phaseolus vulgaris L. | hAKR1B1 | l-idose, 4-hydroxynonenal | Inhibitory activity Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com |
| Soyasaponin βg | Phaseolus vulgaris L. | hAKR1B1 | l-idose, 4-hydroxynonenal | Inhibitory activity Current time information in Cattaraugus County, US.nih.govnih.govspectrabase.comchemfaces.com |
While direct studies specifically detailing this compound's modulation of cellular signaling pathways are limited in the current literature, saponins as a class are well-documented for their diverse effects on various intracellular signaling cascades. These include pathways critical for cell proliferation, differentiation, apoptosis, inflammation, and immunity. Saponins have been shown to modulate:
MAPK (Mitogen-Activated Protein Kinase) pathway : Saponins can regulate the MAPK signaling pathway, which plays a role in cellular responses to stimuli and processes like apoptosis and inflammation Current time information in Cattaraugus County, US.nih.govspectrabase.com. For instance, alfalfa saponins have been found to inhibit oxidative stress-induced cell apoptosis by modulating the MAPK pathway nih.govspectrabase.com.
PI3K/Akt/mTOR (Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway : This pathway is crucial for cell growth, survival, and metabolism. Various saponins have been reported to exert effects, including anti-cancer activities, by regulating the PI3K/Akt/mTOR pathway Current time information in Cattaraugus County, US.chemfaces.com. For example, saponins from Momordica charantia have been shown to increase insulin (B600854) secretion in pancreatic β-cells via the PI3K/Akt/FoxO1 signaling pathway chemfaces.com.
NF-κB (Nuclear Factor-kappa B) pathway : NF-κB is a central mediator of inflammatory and immune responses, as well as cell survival. Saponins have been observed to suppress NF-κB-mediated survival signaling, contributing to their anti-tumor and anti-inflammatory properties Current time information in Cattaraugus County, US.. Saponin (B1150181) 1, a triterpenoid saponin, was found to induce apoptosis in glioblastoma cells by suppressing NF-κB signaling.
Given that this compound is a triterpenoid saponin, it is plausible that it may share some of these general mechanisms of action observed for other saponins, but specific experimental validation for this compound remains an area for future research.
Saponins are characterized by their amphiphilic nature, possessing both a lipid-soluble aglycone (triterpenoid or steroid moiety) and water-soluble sugar chains. This unique structure allows them to interact significantly with biological membranes, often exhibiting "soap-like" properties. Studies have shown that saponins interact with phospholipid membranes, such as those forming liposomes and monolayers, primarily engaging with the hydrophilic regions of these membranes. This interaction can alter membrane permeability and stability.
Beyond general membrane interactions, this compound has been specifically identified for its ability to inhibit histamine (B1213489) release from rat exudate cells. This suggests an interaction with cellular processes or receptors involved in the cascade of histamine release, which is a critical component of allergic and inflammatory responses.
Furthermore, saponins have been reported to modulate various receptors, including nuclear receptors. These include classical steroid hormone receptors (e.g., Estrogen Receptor (ER), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR), Androgen Receptor (AR)) and adopted orphan receptors (e.g., PPAR, LXR, FXR, PXR). These interactions can lead to the modulation of gene expression and various physiological activities. Some saponins have also been observed to facilitate the interaction of guanine (B1146940) nucleotides with receptor G-protein complexes, potentially by affecting membrane permeability and access to G-proteins. While these broader saponin-receptor interactions are known, specific receptor binding profiles for this compound require dedicated investigation.
Cellular Signaling Pathway Modulation
Integrative Systems Pharmacology Approaches
Integrative systems pharmacology aims to elucidate the molecular and cellular mechanisms of drug candidates by considering complex biological systems, including genetic factors, sex, age, and environmental influences. This approach involves developing tools to evaluate targets and predict clinical effects by revealing critical molecules, signaling cascades, and circuits. While systems pharmacology offers a powerful framework for understanding the comprehensive effects of bioactive compounds, specific studies applying integrative systems pharmacology approaches to this compound have not been extensively reported in the current literature. Such studies would provide a holistic view of how this compound interacts within complex biological networks, beyond individual molecular targets.
Advanced Mechanistic Studies using "Omics" Technologies
"Omics" technologies, including genomics, proteomics, metabolomics, and transcriptomics, provide high-throughput data that can reveal comprehensive changes in biological systems in response to a compound. These technologies are invaluable for advanced mechanistic studies, offering insights into global gene expression changes, protein alterations, and metabolic shifts induced by a bioactive molecule. Although "omics" approaches are increasingly applied in natural product research to elucidate mechanisms of action, specific advanced mechanistic studies focusing on this compound using these technologies are not widely documented. Applying "omics" to this compound would significantly advance the understanding of its precise molecular targets and the downstream biological consequences of its actions.
Structure Activity Relationship Sar Studies of Sandosaponin B and Its Analogues
Identification of Key Structural Moieties Influencing Bioactivity
Sandosaponin B is characterized by an olean-12-ene (B1638996) triterpene aglycone core, which is derived from soyasapogenol B nih.gov. This aglycone, combined with its attached saccharide chains, forms an amphiphilic structure, a common feature of saponins (B1172615) that allows them to interact with cell membranes and exhibit a wide range of biological actions nih.govchemsrc.com.
The potent histamine (B1213489) release inhibitory activity observed for Sandosaponins A and B, compared to other saponins isolated from kidney beans, underscores the critical role of their specific triterpene oligoglycoside structures nih.gov. In general, for saponins, both the aglycone and the number and type of sugar units are pivotal in defining their functional properties nih.govchemsrc.com. For instance, studies on other saponins like those from Platycodon grandiflorum suggest that fewer sugar units can sometimes lead to more potent pharmacological actions, highlighting the sensitivity of bioactivity to glycosylation patterns uni.lu. The precise arrangement and composition of these sugar moieties are key determinants of this compound's specific interactions and resulting bioactivity.
Synthetic and Semi-synthetic Modifications for SAR Exploration
While direct synthetic modifications of this compound are not extensively detailed in the provided literature, insights into its SAR can be gleaned from the comparison with naturally occurring analogues isolated alongside it from Phaseolus vulgaris. These include Sandosaponin A, soyasaponins I, V, and dehydrosoyasaponin 1 nih.govglycoscience.ru. This compound is notably referred to as soyasaponin Bb (or soyasaponin I), while Sandosaponin A is identified as soyasaponin Bd tandfonline.com.
Computational Approaches in SAR Modeling
Computational methods, such as molecular docking and molecular dynamics simulations, play an increasingly vital role in modern SAR analysis and drug discovery chemsrc.comnih.gov. These techniques allow researchers to predict the binding conformations of ligands to target proteins, analyze intermolecular interactions, and assess the stability of ligand-protein complexes glycoscience.runih.govnih.gov.
Although specific molecular docking or molecular dynamics studies directly on this compound were not found in the provided context, these approaches are extensively applied to other complex saponins. For instance, computational studies have been used to explore the binding capacity and interactions of saikosaponins and platycodin saponins with various protein targets, including those involved in Alzheimer's disease and viral infections uni.lu. These simulations can provide atomic-level insights into how structural modifications might affect binding affinity and mechanism of action, thereby guiding the design of new derivatives. For this compound, such computational modeling could be invaluable for elucidating the precise molecular targets responsible for its histamine release inhibitory and antiviral activities, and for predicting the impact of potential synthetic modifications on these activities.
Correlating Structural Features with Differential Biological Responses
This compound, along with Sandosaponin A, is notable for its potent histamine release inhibitory activity, suggesting that their specific triterpene oligoglycoside structures are particularly well-suited for this biological response nih.gov. This activity positions them as compounds of interest for anti-allergic or anti-inflammatory applications.
Beyond histamine inhibition, this compound and its derivatives have also been reported to exhibit high antiviral activity . This indicates a broader spectrum of biological responses for this class of compounds, where subtle structural nuances can dictate the specific therapeutic outcome.
An example of correlating structural features with differential biological responses within the soyasaponin family (which includes this compound/Soyasaponin Bb and Sandosaponin A/Soyasaponin Bd) is their inhibitory activity against aldose reductase (AKR1B1). While not directly related to histamine release, these data illustrate how variations in the aglycone and sugar moieties can lead to differential enzyme inhibition.
Table 1: Aldose Reductase Inhibition by Soyasaponin Ba (Sandosaponin A) and Soyasaponin Bb (this compound)
| Compound | Aglycone | Sugar Chain (C-3) | IC50 (µM) for l-idose reduction nih.gov | IC50 (µM) for HNE reduction nih.gov |
| Soyasaponin Ba (Sandosaponin A) | Soyasapogenol B | Rha(1→2)Gal(1→2)GlcA | 0.08 ± 0.01 | 1.34 ± 0.03 |
| Soyasaponin Bb (this compound) | Soyasapogenol B | Rha(1→2)Gal(1→2)GlcA (with potential variations in sugar linkage or additional sugars) | 0.44 ± 0.01 | 0.81 ± 0.01 |
Note: The specific sugar chain for Soyasaponin Bb is complex and may vary slightly in reported structures, but it is generally a trisaccharide linked to soyasapogenol B. The provided IC50 values illustrate differential inhibition based on structural nuances.
This table demonstrates that even closely related saponins, sharing the same aglycone (soyasapogenol B), can exhibit different potencies against the same enzyme (aldose reductase), depending on the precise arrangement of their sugar moieties. Such findings are critical for understanding the intricate SAR of this compound and its analogues, guiding future research toward optimizing specific biological responses.
Analytical Methodologies for Sandosaponin B Research
Advanced Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are fundamental to the analysis of Sandosaponin B, providing the necessary separation from other closely related saponins (B1172615) and matrix components. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of saponins like this compound. researchgate.net The versatility of HPLC lies in its compatibility with a range of detectors, each offering distinct advantages for saponin (B1150181) analysis.
UV Detectors: The ultraviolet (UV) detector is a common choice for HPLC analysis. mdpi.com It offers a broad application range, high sensitivity, and a wide linear range, and it is compatible with gradient elution, a technique often necessary for separating complex mixtures of natural products. mdpi.com One study reported the use of a UV detector set at 280 nm for the analysis of sennosides, demonstrating the utility of this detector for compounds with suitable chromophores. herbmedpharmacol.com
Evaporative Light Scattering Detector (ELSD): For saponins that lack a strong UV chromophore, the Evaporative Light Scattering Detector (ELSD) serves as a valuable alternative. mdpi.com ELSD is considered a universal detection method for saponin compounds and has been successfully applied to their quantitative analysis. mdpi.com This detector is particularly useful for analyzing different lipid classes and can achieve high sensitivity in the low nanogram range with a wide dynamic range. hplc.eu
Charged Aerosol Detector (CAD): The Charged Aerosol Detector (CAD) is another mass-sensitive detector that can measure any nonvolatile and many semivolatile analytes directly. hplc.eu It is known for its high precision and more consistent inter-analyte response, independent of chemical structure, making it ideal for the simultaneous measurement of different classes of compounds. hplc.eu CAD overcomes the limitations of both UV absorbance and mass spectrometry, making it suitable for both initial exploratory work and routine analysis of surfactants. thermofisher.com
The selection of the appropriate detector is critical and depends on the specific properties of this compound and the research objectives. For quantitative analysis, the method's linearity, reproducibility, repeatability, and recovery are validated to ensure reliable results. herbmedpharmacol.com
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). ajpaonline.com This results in markedly improved resolution, sensitivity, and speed of analysis. ajpaonline.comamericanpharmaceuticalreview.com
UHPLC systems are designed with minimized system volume and reduced piping length, which enhances gradient response and lessens extra-column dispersion. linklab.gr This is particularly advantageous for the analysis of complex samples, such as natural product extracts, where high resolution is crucial for separating structurally similar compounds. americanpharmaceuticalreview.comlinklab.gr The increased peak capacity and separation efficiency of UHPLC make it an ideal technique for analyzing therapeutic oligonucleotides and their degradation products. americanpharmaceuticalreview.com Furthermore, the coupling of UHPLC with mass spectrometry (UHPLC-MS) is becoming an increasingly popular tool for the identification of impurities and the quantification of analytes that are not fully resolved chromatographically. americanpharmaceuticalreview.com
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of this compound. Its ability to provide detailed molecular weight and fragmentation information is crucial for unambiguous identification.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of saponins. researchgate.net By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides detailed structural information, including the sequence of sugar moieties and the nature of the aglycone. researchgate.net
A common approach involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS). For instance, a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method was developed for the determination of soyasaponins Ba and Bb in human serum. nih.gov In this study, the saponins were ionized using negative ion pneumatically assisted electrospray and detected in the multiple-reaction monitoring (MRM) mode, which uses specific precursor-to-product ion transitions for high selectivity and sensitivity. nih.gov Collision-induced dissociation (CID) experiments are also frequently employed to aid in the identification of compounds by analyzing their fragmentation patterns. nih.gov This technique has been successfully used to identify numerous saponins in various parts of medicinal plants. nih.gov
| Precursor Ion (m/z) | Product Ion (m/z) | Compound |
| 958 | 940 | Soyasaponin Ba |
| 942 | 924 | Soyasaponin Bb |
| 822 | 351 | Glycyrrhizin (Internal Standard) |
Table based on data from an HPLC-MS/MS method for soyasaponin analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown compounds and for metabolite profiling. diva-portal.org The high mass accuracy of HRMS allows for the confident identification of metabolites, even in complex biological matrices. frontiersin.org
The use of HRMS has been shown to significantly improve both the quantity and quality of data in high-throughput metabolomics profiling compared to unit mass resolution mass spectrometry. researchgate.net In the context of drug metabolite profiling, HRMS is a key tool for structural elucidation and for identifying metabolites that may serve as analytical targets with an extended window of detection. diva-portal.org For instance, a study on grape juice metabolomics utilized non-targeted DI-FT-ICR-MS and RP-UHPLC-Q-ToF-MS to achieve extensive metabolite coverage, identifying thousands of elemental compositions. mdpi.com This level of detail is crucial for understanding the complex chemical makeup of natural products and for identifying novel compounds.
Electrospray Ionization (ESI) Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile biomolecules like saponins. nih.gov ESI facilitates the transfer of ions from a liquid solution into the gaseous phase for mass spectrometric analysis. nih.govlibretexts.org It can be operated in either positive or negative ion mode, depending on the analyte's properties.
Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is contingent upon effective sample preparation. nih.govchromatographyonline.com Biological samples are inherently complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis, a phenomenon known as the matrix effect. nih.govchromatographyonline.com The primary objective of sample preparation is to isolate the target analyte from these interfering substances, prevent degradation, and concentrate it to a level suitable for instrumental analysis. nih.govnih.gov Pre-treatment steps are often necessary to render the sample compatible with the chosen extraction procedure, which may include particulate removal via filtration or centrifugation, pH adjustment to optimize analyte retention, and procedures to release analytes bound to proteins. chromatographyonline.comthermofisher.com
Solid Phase Extraction (SPE) is a highly selective and widely used sample preparation technique for purifying and concentrating analytes from complex mixtures. chromatographyonline.comnih.gov The method is akin to column chromatography, where a sample is passed through a solid sorbent that retains the analyte based on specific physicochemical interactions. chromatographyonline.com For triterpenoid (B12794562) saponins like this compound, which are relatively polar, reversed-phase SPE is a common approach. However, the choice of sorbent is critical and depends on the analyte's specific functional groups and polarity. chromatographyonline.com
Microextraction techniques have gained popularity as they align with the principles of Green Analytical Chemistry, significantly reducing sample and solvent volumes. nih.govunich.it These miniaturized versions of traditional extraction methods offer high enrichment factors and can often be automated. unich.it
Key microextraction methods applicable to the analysis of compounds like this compound in biological fluids include:
Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.comcore.ac.uk This creates a cloudy solution where fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer.
Solid-Phase Microextraction (SPME) : SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. nih.govmdpi.com The fiber is either immersed directly into the sample (DI-SPME) or exposed to the sample's headspace (HS-SPME) to extract analytes via partitioning. nih.gov
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In this technique, a porous hollow fiber contains an acceptor phase (organic solvent), and this assembly is placed in the aqueous sample. mdpi.comcore.ac.uk The analytes migrate from the sample through the organic phase held within the fiber's pores and into the acceptor phase inside the lumen.
Table 1: Comparison of SPE and Microextraction Techniques for Biological Sample Preparation
| Technique | Principle | Key Advantages | Common Sorbents/Solvents |
|---|---|---|---|
| Solid Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. chromatographyonline.com | High selectivity, high recovery, easily automated. mdpi.com | C18, Polymeric reversed-phase (e.g., Strata-X). nih.govcore.ac.uk |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte partitioning into fine droplets of an extraction solvent dispersed in the sample. mdpi.com | Fast, high enrichment factor, low solvent consumption. core.ac.uk | Chlorinated solvents (e.g., tetrachloroethylene), acetone, acetonitrile. |
| Solid-Phase Microextraction (SPME) | Analyte partitioning into a polymer-coated fiber. nih.gov | Solvent-free, simple, combines extraction and pre-concentration. unich.it | Polydimethylsiloxane (PDMS), Polyacrylate (PA), PDMS/Divinylbenzene (DVB). |
| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte transfer from sample into an acceptor phase through a supported liquid membrane in a hollow fiber. mdpi.com | Excellent clean-up, high enrichment, protects against complex matrices. unich.it | Octanol, dodecane, ionic liquids. |
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization can be performed either before or after chromatographic separation. chromatographytoday.com
Pre-column Derivatization : In this approach, the analyte is derivatized prior to injection into the chromatographic system. welch-us.comjasco-global.com This is the most common method as it offers greater flexibility in choosing reaction conditions (e.g., solvent, temperature, reaction time) and allows for the removal of excess reagent and by-products during sample clean-up, preventing potential interference with the chromatography. welch-us.comacademicjournals.org However, it may lead to the formation of multiple derivative products or derivatives with poor stability. chromatographytoday.com
Post-column Derivatization (PCD) : Here, the derivatization reaction occurs after the analyte has been separated on the column but before it reaches the detector. chromatographytoday.comactascientific.com This requires additional hardware, such as a reagent pump and a reaction coil. chromatographytoday.com A key advantage of PCD is that separation is performed on the original, unmodified analyte, and peaks from excess derivatizing reagent are generally not observed. chromatographytoday.com This approach is particularly useful for derivatives that are unstable, as they only need to remain intact for the short time it takes to travel from the reactor to the detector. chromatographytoday.com
Table 2: Comparison of Pre-column and Post-column Derivatization
| Feature | Pre-column Derivatization | Post-column Derivatization |
|---|---|---|
| Timing | Before chromatographic separation. jasco-global.com | After chromatographic separation, before detection. chromatographytoday.com |
| Advantages | Greater control over reaction conditions; removal of excess reagent is possible; wide range of reagents available. welch-us.comresearchgate.net | No interference from reagent peaks; suitable for unstable derivatives; easier to automate. chromatographytoday.com |
| Disadvantages | Potential for multiple derivative products; derivative must be stable throughout analysis; may add complexity to sample prep. welch-us.comchromatographytoday.com | Requires extra hardware (pumps, reactors); potential for peak broadening; reaction must be rapid. chromatographytoday.com |
| System Complexity | Simpler instrument configuration. jasco-global.com | More complex instrument setup. chromatographytoday.com |
The choice of a derivatizing agent is dictated by the functional groups present on the analyte (e.g., hydroxyl, carboxyl groups on the saponin aglycone or sugar moieties) and the detector being used. gcms.cz For UV-Vis detection, reagents that introduce a strong chromophore are selected. For fluorescence detection, which is typically more sensitive, reagents that add a highly fluorescent tag are used. mdpi.com
Common derivatizing agents that could be applied to saponins include:
Benzoyl chloride : Reacts with hydroxyl groups to form UV-active esters. nih.gov
Dansyl chloride (Dns-Cl) : Reacts with hydroxyl and primary/secondary amine groups to form highly fluorescent sulfonamide derivatives. nih.govddtjournal.com
O-phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. actascientific.comlcms.cz This would be applicable if the saponin structure is first hydrolyzed to release aminosugars.
Silylating agents (e.g., BSTFA) : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with active hydrogens in hydroxyl, carboxyl, and amine groups to produce more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives, which is essential for Gas Chromatography (GC) analysis. actascientific.comgcms.czsigmaaldrich.com
Optimization of the derivatization reaction is critical to ensure a high, reproducible yield. nih.gov Key parameters that must be optimized include:
Temperature : Reactions may require heating to proceed to completion within a reasonable timeframe. sigmaaldrich.com For instance, some reactions are completed in 30 minutes at 90°C. nih.gov
Time : Reaction times can range from minutes to several hours, and this must be evaluated to ensure the reaction goes to completion without degrading the analyte or derivative. sigmaaldrich.com
Reagent Concentration : The derivatizing agent is typically added in significant molar excess to drive the reaction to completion. sigmaaldrich.com
pH/Catalyst : The reaction pH is often critical, with many reactions performed under basic conditions using a buffer or a catalyst like pyridine (B92270) or K2CO3 to facilitate the reaction. nih.govresearchgate.net
Table 3: Selected Derivatizing Agents and Their Characteristics
| Derivatizing Agent | Target Functional Group(s) | Detection Method | Key Reaction Conditions |
|---|---|---|---|
| Benzoyl chloride | Alcohols, Phenols, Amines | HPLC-UV | Alkaline medium. nih.gov |
| Dansyl chloride (Dns-Cl) | Alcohols, Phenols, Amines | HPLC-Fluorescence | Alkaline pH, heating (e.g., 60°C). nih.govddtjournal.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Carboxylic acids, Amines | GC-FID, GC-MS | Anhydrous conditions, heating, often with a catalyst like TMCS. gcms.czsigmaaldrich.com |
| O-phthalaldehyde (OPA) | Primary Amines (with a thiol) | HPLC-Fluorescence | Alkaline pH, ambient temperature, rapid reaction. jasco-global.comactascientific.com |
Future Directions and Emerging Research Avenues for Sandosaponin B
Advancements in Biosynthetic Engineering for Sustainable Production
The natural extraction of Sandosaponin B from sources like the kidney bean (Phaseolus vulgaris L.) can be limiting for large-scale production. researchgate.net Biosynthetic engineering offers a sustainable and scalable alternative. The aglycone of this compound is soyasapogenol B, and significant progress has been made in its heterologous synthesis. researchgate.netglycoscience.ruacs.org
Future research will likely focus on optimizing these microbial factories. Key research areas include:
Metabolic Pathway Optimization: Scientists have successfully engineered Saccharomyces cerevisiae to produce soyasapogenol B by introducing and optimizing genes from various plants, such as Glycyrrhiza glabra and Medicago truncatula. glycoscience.ruacs.orgmdpi.com This involves expressing β-amyrin synthase, the precursor-producing enzyme, and specific cytochrome P450 enzymes (like CYP93E3 and CYP72A566) that hydroxylate the β-amyrin backbone to form soyasapogenol B. glycoscience.ruacs.org Future work will aim to increase yields, which have reached up to 8.36 mg/L in bioreactors, by fine-tuning gene expression and fermentation conditions. acs.org
Enzyme Discovery and Engineering: The final steps in this compound biosynthesis involve glycosylation, where sugar moieties are attached to the soyasapogenol B core. Identifying and characterizing the specific UDP-glycosyltransferases (UGTs) responsible for attaching the precise sugar chain to form this compound is a critical next step. While the UGTs for some soyasaponins are being studied, the specific enzymes for this compound are yet to be fully elucidated. nih.gov
Alternative Production Platforms: While S. cerevisiae is a workhorse for metabolic engineering, exploring other chassis organisms, such as other yeast species or plant cell cultures, could offer advantages in terms of productivity or post-translational modifications. chapman.edu In vitro cultures of other saponin-producing plants are being actively investigated as a sustainable source of these valuable metabolites. chapman.eduisaaa.org
Table 1: Key Enzymes and Genes in Soyasapogenol B Biosynthesis
| Enzyme/Protein | Gene Origin | Role in Pathway | Reference |
|---|---|---|---|
| β-amyrin synthase (bAS) | Glycyrrhiza glabra | Cyclization of 2,3-oxidosqualene (B107256) to β-amyrin | glycoscience.ruacs.org |
| CYP93E2 / CYP72A61V2 | Medicago truncatula | Oxidation of β-amyrin to produce soyasapogenol B | glycoscience.ruacs.org |
| CYP93E3 / CYP72A566 | Glycyrrhiza glabra | Oxidation of β-amyrin to produce soyasapogenol B | glycoscience.ruacs.org |
Exploration of Novel Biological Activities
The primary reported biological activity of this compound is its potent inhibition of histamine (B1213489) release from rat exudate cells, suggesting anti-allergic potential. researchgate.net However, the broader pharmacological profile of this specific saponin (B1150181) remains largely unexplored. Future research should systematically screen this compound for a wider range of biological effects, drawing clues from the known activities of structurally similar soyasaponins.
Potential areas for investigation include:
Anti-inflammatory Properties: Many soyasaponins exhibit significant anti-inflammatory effects by modulating key signaling pathways like NF-κB and downregulating pro-inflammatory cytokines. mdpi.comnih.gov Given that inflammation is a common feature in allergic reactions, exploring the detailed anti-inflammatory mechanisms of this compound is a logical progression from its known histamine-release inhibition.
Anticancer Activity: Saponins (B1172615) are well-regarded for their anticancer potential, acting through mechanisms like inducing apoptosis, cell cycle arrest, and inhibiting metastasis. collaborativedrug.comresearchgate.net Studies on other soyasaponins have demonstrated their ability to suppress the growth of cancer cells, such as HT-29 colon cancer cells. nih.gov The aglycone, soyasapogenol B, has also shown potent growth suppression activity. nih.gov Therefore, evaluating this compound against a panel of cancer cell lines, particularly for colon, breast, or prostate cancer, is a promising research avenue. d-nb.info
Metabolic Disease Modulation: A methanolic extract from Zolfino beans, containing a mixture of saponins including a compound identified as sandosaponin A (soyasaponin Bd), was found to inhibit human recombinant aldose reductase (hAKR1B1). mdpi.comnih.gov This enzyme is implicated in diabetic complications. Investigating the specific inhibitory activity of pure this compound on this enzyme could open doors for its application in managing metabolic disorders.
Antiviral Effects: A 2021 review listed this compound and its derivatives as having high antiviral activity in Vero cell cultures, warranting further investigation into its potential against specific viral pathogens. nih.gov
Development of Advanced Analogues through Rational Design
The native structure of this compound provides a scaffold that can be chemically modified to enhance its activity, improve its pharmacokinetic properties, or reduce potential toxicity. Rational design, guided by structure-activity relationship (SAR) studies, is a key future direction.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound molecule is needed to understand which structural features are crucial for its activity. SAR studies on other oleanane-type saponins have revealed important insights. For instance, the type and length of the sugar chains, as well as the nature of the aglycone, significantly impact biological effects like anti-herpetic or hepatoprotective activity. glycoscience.ru For soyasaponins, studies have shown that the aglycones themselves (soyasapogenol A and B) can be more potent in suppressing colon cancer cell growth than their glycosylated forms, suggesting that the sugar moieties influence bioavailability and interaction with cellular targets. nih.gov
Semi-synthesis of Novel Analogues: Based on SAR data, new analogues can be synthesized. Chemical synthesis provides a powerful tool to expand structural diversity beyond what is found in nature. chemrxiv.org For example, modifications could include altering the sugar units, changing the linkages, or adding functional groups to the soyasapogenol B core. Studies on other saponins have successfully created semi-synthetic analogues with enhanced adjuvant activity for vaccines, demonstrating the power of this approach. collaborativedrug.com The modification of the C28 carboxylic group on similar oleanane (B1240867) aglycones has been shown to increase toxicity to cancer cells, providing a clear strategy for designing potent anticancer analogues. acs.org
Integration of Artificial Intelligence and Machine Learning in this compound Research
Modern drug discovery is increasingly driven by computational approaches. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate research on natural products like this compound. chapman.edunih.gov
Predictive Modeling: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activities of novel this compound analogues before they are synthesized. mdpi.comresearchgate.net By training algorithms on datasets of known saponins and their activities, these models can identify molecular fingerprints and structural properties that correlate with desired effects, such as anti-inflammatory or anticancer potency. mdpi.com This approach saves significant time and resources in the drug development pipeline.
Toxicity Prediction: A major hurdle for many saponins is their potential for hemolytic toxicity. chemrxiv.org ML models can be specifically trained to predict the toxicity of this compound analogues. By curating datasets of saponins with known hemolytic profiles, researchers can build classification models to flag potentially toxic structures early in the design phase, prioritizing the synthesis of safer candidates.
Target Identification and Mechanism of Action: AI can analyze complex biological data, such as transcriptomics or proteomics from cells treated with this compound, to help elucidate its mechanism of action. These tools can identify patterns in gene or protein expression changes, suggest potential protein targets, and generate hypotheses about the signaling pathways being modulated. sciopen.com
Multi-disciplinary Research Collaborations
Advancing the research on this compound from a laboratory curiosity to a potential therapeutic agent will require a concerted, multi-disciplinary effort. The complexity of natural product research necessitates breaking down traditional scientific silos.
Future progress will depend on collaborations between:
Molecular Biologists and Biosynthetic Engineers: To further optimize the microbial production of this compound, identify key biosynthetic genes, and increase yields for sustainable supply.
Medicinal Chemists and Pharmacologists: To synthesize novel analogues, conduct detailed SAR studies, and perform comprehensive in vitro and in vivo testing to explore new therapeutic applications and understand the compound's pharmacological profile. glycoscience.ru
Computational Biologists and Data Scientists: To develop and apply AI/ML models for activity and toxicity prediction, analyze large biological datasets to uncover mechanisms of action, and guide the rational design of next-generation analogues.
Food Scientists and Nutritionists: To investigate the role of this compound from dietary sources like legumes and understand how processing and digestion affect its structure and bioavailability, which is crucial for its potential as a nutraceutical.
By integrating these diverse fields of expertise, the scientific community can systematically address the current challenges and unlock the full potential of this compound and its future derivatives.
Q & A
Q. How should researchers design studies to explore synergistic effects between this compound and other bioactive compounds?
- Answer :
- Combination index (CI) : Calculate using the Chou-Talalay method (e.g., CI < 1 indicates synergy) .
- Dose matrix design : Test varying ratios (e.g., 1:1, 1:3, 3:1) to identify optimal synergism .
- Mechanistic studies : Use transcriptomics or metabolomics to uncover cross-talk between pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
